molecular formula C12H17N B2981375 (2-Phenylcyclopentyl)methanamine CAS No. 1504990-93-5

(2-Phenylcyclopentyl)methanamine

Cat. No.: B2981375
CAS No.: 1504990-93-5
M. Wt: 175.275
InChI Key: RNJAXIVPJQBLBF-UHFFFAOYSA-N
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Description

(2-Phenylcyclopentyl)methanamine is an organic compound with the molecular formula C12H17N. It belongs to the class of aralkylamines, which are alkylamines substituted at one carbon atom by an aromatic hydrocarbyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylcyclopentyl)methanamine typically involves the reaction of cyclopentanone with phenylmagnesium bromide to form 2-phenylcyclopentanol. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylcyclopentyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Phenylcyclopentyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Phenylcyclopentyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Phenylcyclopentyl)methylamine: Similar structure but with a different substitution pattern.

    2-Phenylcyclopentanone: A precursor in the synthesis of (2-Phenylcyclopentyl)methanamine.

    Cyclopentanemethanamine: Lacks the phenyl group, making it less complex.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2-phenylcyclopentyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJAXIVPJQBLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-phenylcyclopentane carboxamide (900 mg, 4.76 mmol) in THF (15 mL) was added dropwise to a cold (0° C.) suspension of LAH (271 mg, 7.13 mmol) in THF (15 mL). The cooling bath was removed and the mixture was stirred for 2.5 h. The reaction was quenched with MeOH (2 mL) and then 1N HCl (2 mL). The mixture was filtered through Celite. The filtrate was diluted with EtOAc and washed with sat'd sodium bicarbonate (3×), washed with brine, dried over potassium carbonate. and concentrated to give (2-phenylcyclopentyl)methanamine as a clear oil. (760 mg, 91.2%). 1H NMR (400 MHz, CHLOROFORM-d) δ 7.37-7.14 (m, 5H), 2.76 (dd, J=12.5, 4.8 Hz, 1H), 2.67-2.51 (m, 2H), 2.18-1.96 (m, 3H), 1.92-1.65 (m, 3H), 1.53-1.33 (m, 3H). LCMS: M+1=176.18.
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
271 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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